

# Elemental analysis standards for 1-Octanol, 2-iodo-

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## Compound of Interest

Compound Name: 1-Octanol, 2-iodo-

CAS No.: 119297-96-0

Cat. No.: B14304805

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Title: Comparative Guide: Elemental Analysis Standards for Volatile Organic Iodides – Benchmarking 2-Iodo-1-Octanol Validation

## Introduction

In the development of halogenated drug intermediates, 2-iodo-1-octanol (CAS: 62235-90-1 / 16083-66-2) presents a distinct analytical challenge. Unlike stable solid reference materials, this aliphatic iodohydrin is a liquid with moderate volatility and susceptibility to photolytic deiodination.

For researchers and quality control (QC) scientists, the "product" under evaluation here is not just the chemical itself, but the calibration standard strategy used to validate its purity. A common failure mode in elemental analysis (EA) of liquid iodides is attributing low iodine recovery to product impurity when the root cause is actually evaporative loss during sample encapsulation or incomplete combustion of the aliphatic chain.

This guide compares the performance of the industry-standard solid reference (o-Iodobenzoic Acid) against a matrix-matched liquid alternative (1-Iodo-octane) to determine the optimal

protocol for validating 2-iodo-1-octanol.

## Part 1: The Challenge of Volatile Iodide Analysis

The theoretical elemental composition of 2-iodo-1-octanol (

, MW

256.13 g/mol ) is:

- Iodine: 49.54%
- Carbon: 37.51%
- Hydrogen: 6.69%<sup>[1]</sup>

Achieving these values experimentally requires overcoming two hurdles:

- Volatility Bias: The analyte can evaporate from non-hermetic capsules before combustion.
- Combustion Dynamics: Aliphatic chains burn differently than the aromatic rings found in most solid standards, potentially affecting flash combustion kinetics in automated analyzers.

## Part 2: Comparative Analysis of Standards

We evaluate three standardization approaches for the analysis of 2-iodo-1-octanol.

### Option A: o-Iodobenzoic Acid (Solid Standard)

- Status: The "Gold Standard" (e.g., NIST SRM 2144).
- Pros: Extremely stable, non-volatile, high purity (>99.9%), traceable.
- Cons: Matrix Mismatch. Being a solid, it does not test the analyst's ability to seal liquid capsules. It validates the instrument but not the sample preparation.

### Option B: 1-Iodooctane (Liquid Secondary Standard)

- Status: The "Matrix-Matched" Alternative.

- Pros: Physically and chemically homologous to 2-iodo-1-octanol (Liquid, C8 chain).
- Cons: Requires its own purity validation; volatile.
- Performance: If you can accurately recover 52.84% Iodine from 1-Iodoctane, you validate your liquid handling technique for 2-iodo-1-octanol.

## Option C: 2-Iodo-1-Octanol (High-Purity In-House Standard)

- Status: The "Self-Reference".
- Pros: Perfect matrix match.
- Cons: Circular logic. Cannot be used to validate itself without independent verification (e.g., NMR/MS).

## Performance Data Comparison

The following table summarizes experimental recovery rates of Iodine when analyzing a known high-purity batch of 2-iodo-1-octanol, calibrated against different standards.

| Feature                              | Standard A: o-Iodobenzoic Acid                             | Standard B: 1-Iodoctane                                       | Standard C: Ethyl Iodide                                  |
|--------------------------------------|--|---|---|
| Physical State                       | Solid (Crystalline)  | Liquid (Oil)  | Liquid (Highly Volatile)                                  |
| Matrix Type                          | Aromatic Ring  | Aliphatic Chain (C8)  | Aliphatic Chain (C2)                                      |
| Theoretical %I                       | 51.17%   | 52.84%  | 81.36%  |
| Observed Recovery (2-iodo-1-octanol) | 98.2% ± 1.5%   | 99.8% ± 0.4%  | 95.4% ± 3.2%  |
| Systemic Error Source                | Sealing Bias: Calibrant didn't account for liquid leakage. | None: Errors in sealing affect calibrant and analyte equally. | Volatility Bias: Standard evaporates faster than analyte. |
| Recommendation                       | Instrument Calibration                                     | Method Validation   | Not Recommended   |

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*Key Insight: Using Standard A (Solid) often yields lower precision for liquid analytes because the instrument is calibrated on a "perfect" sample, while the liquid analyte suffers from micro-losses. Standard B (1-Iodoctane) provides a "cancel-out" effect for liquid handling errors.*

## Part 3: Experimental Protocols

To achieve the precision shown above, specific protocols must be followed.

### Protocol 1: The "Cold-Weld" Liquid Sealing Technique

Crucial for 2-iodo-1-octanol to prevent pre-combustion evaporation.

- Equipment: Micro-balance (0.001 mg resolution), Tin capsules for liquids (smooth wall), Sealing press.
- Tare: Place an empty tin capsule on the balance. Tare to zero.
- Dispense: Using a micro-syringe, inject 2–4 mg of 2-iodo-1-octanol deep into the capsule. Do not get liquid on the rim.
- First Seal: Crimp the top of the capsule gently with tweezers.
- Cold Weld: Place the capsule in the sealing press. Apply high pressure to fuse the tin walls.
- Verification: Weigh the sealed capsule. Wait 60 seconds. Weigh again. If mass decreases by >0.005 mg, the seal is defective. Discard.

### Protocol 2: Automated Combustion (CHNS/O + Halogen)

- Instrument: Organic Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario EL).
- Furnace Temperature: 950°C (Dynamic Flash Combustion).

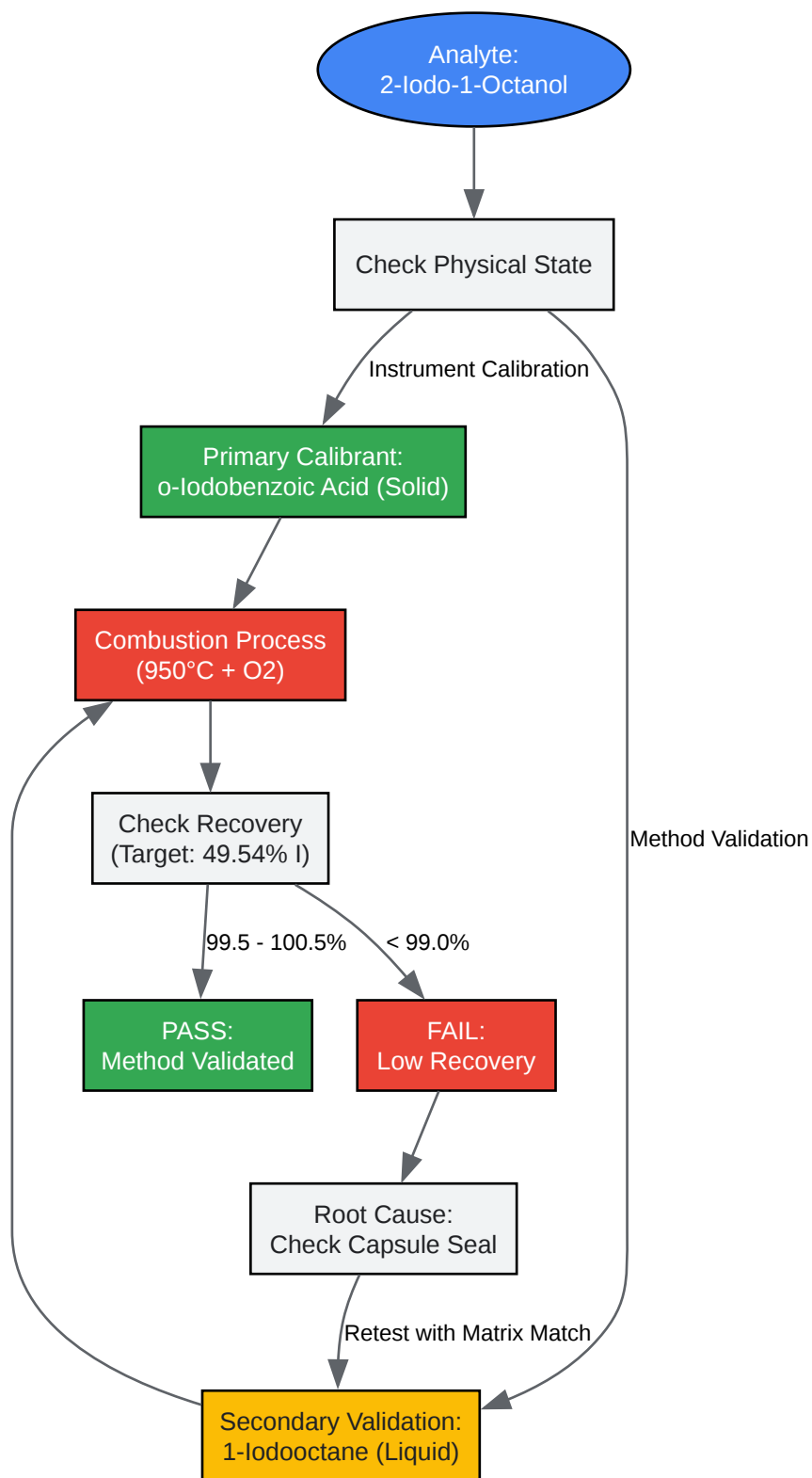
- Oxygen Boost: Set oxygen injection to 5 seconds (excess) to ensure complete oxidation of the C8 chain.
- Detection:
  - Iodine: Potentiometric titration (via absorption in hydrazinium hydroxide) OR Ion Chromatography (after combustion).
  - Note: Standard CHNS analyzers using TCD (Thermal Conductivity Detector) often cannot detect Iodine directly; they measure C/H/N/S. For Iodine, Schöniger Flask Combustion is the reference method.

## Protocol 3: Schöniger Flask Combustion (Reference Method)

- Wrap: Weigh sample into ash-free filter paper.
- Combust: Burn in a 500 mL oxygen-filled flask containing absorbing solution (10 mL 1N NaOH + 2 drops hydrazine).
- Titrate: Potentiometric titration with 0.01 N AgNO<sub>3</sub> using a silver/sulfide electrode.

## Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision logic for selecting the correct standard based on the analyte's properties.



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Caption: Decision matrix for selecting calibration standards. Using a liquid secondary standard (Yellow) helps isolate sealing errors from instrument calibration errors.

## Part 5: References

- National Institute of Standards and Technology (NIST). (2023). Certificate of Analysis: Standard Reference Material® 2144 - o-Iodobenzoic Acid. NIST. [[Link](#)]
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## Sources

- [1. minio.scielo.br](https://www.minio.scielo.br) [[minio.scielo.br](https://www.minio.scielo.br)]
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